molecular formula C15H9N5O B11848037 DUBs-IN-2

DUBs-IN-2

Cat. No.: B11848037
M. Wt: 275.26 g/mol
InChI Key: VKVAJBRQGBRHIK-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DUBs-IN-2 is a potent and selective inhibitor of deubiquitinase enzymes, specifically targeting ubiquitin-specific peptidase 8. This compound has shown significant potential in scientific research due to its ability to inhibit the activity of ubiquitin-specific peptidase 8 with an IC50 value of 0.28 micromolar . Deubiquitinase enzymes play a crucial role in the regulation of protein degradation and cellular homeostasis, making this compound an important tool in the study of these processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DUBs-IN-2 involves the preparation of 9-ethoxyimino-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. The synthetic route typically includes the following steps:

    Formation of the indeno[1,2-b]pyrazine core: This involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the ethoxyimino group: This step involves the reaction of the indeno[1,2-b]pyrazine core with ethoxyamine under specific conditions to introduce the ethoxyimino group.

    Formation of the dicarbonitrile:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

DUBs-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used for further studies to understand the structure-activity relationship of the compound .

Scientific Research Applications

DUBs-IN-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the mechanisms of deubiquitinase enzymes and their role in protein degradation.

    Biology: Employed in cell biology studies to investigate the role of ubiquitin-specific peptidase 8 in cellular processes such as cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases associated with dysregulated deubiquitinase activity, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting deubiquitinase enzymes

Mechanism of Action

DUBs-IN-2 exerts its effects by inhibiting the activity of ubiquitin-specific peptidase 8. This enzyme is involved in the removal of ubiquitin moieties from substrate proteins, a process that regulates protein degradation and cellular homeostasis. By inhibiting ubiquitin-specific peptidase 8, this compound prevents the deubiquitination of target proteins, leading to their accumulation and subsequent degradation via the proteasome pathway. This mechanism is particularly important in the context of cancer, where dysregulated deubiquitinase activity can contribute to tumor progression .

Comparison with Similar Compounds

DUBs-IN-2 is unique in its high selectivity for ubiquitin-specific peptidase 8, with minimal activity against other deubiquitinase enzymes such as ubiquitin-specific peptidase 7. This selectivity makes it a valuable tool for studying the specific role of ubiquitin-specific peptidase 8 in various biological processes .

Similar Compounds

This compound stands out due to its high potency and selectivity, making it a preferred choice for research focused on ubiquitin-specific peptidase 8 .

Properties

Molecular Formula

C15H9N5O

Molecular Weight

275.26 g/mol

IUPAC Name

(9Z)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14-

InChI Key

VKVAJBRQGBRHIK-ZHZULCJRSA-N

Isomeric SMILES

CCO/N=C\1/C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N

Canonical SMILES

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N

Origin of Product

United States

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